molecular formula C20H21N3O2 B11009485 N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

Cat. No.: B11009485
M. Wt: 335.4 g/mol
InChI Key: DJNBHPBMEBMBMA-UHFFFAOYSA-N
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Description

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is a complex organic compound that features both benzimidazole and benzofuran moieties These structures are known for their significant biological activities and are often found in pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole and benzofuran intermediates, followed by their coupling through a series of reactions. Common synthetic routes include:

    Formation of Benzimidazole Intermediate: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Formation of Benzofuran Intermediate: This involves the cyclization of ortho-hydroxyaryl ketones in the presence of acid catalysts.

    Coupling Reaction: The final step involves the coupling of the benzimidazole and benzofuran intermediates through an acylation reaction, typically using acyl chlorides or anhydrides in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole or benzofuran oxides, while reduction could produce corresponding alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting enzymes or receptors involved in various diseases.

    Biological Studies: It can be used as a probe to study biological pathways and mechanisms, given its potential interactions with biomolecules.

    Material Science: The compound may be explored for its electronic properties, making it a candidate for organic semiconductors or other advanced materials.

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The benzofuran moiety may contribute to the compound’s overall binding affinity and specificity. Together, these interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds like benzimidazole itself or its substituted derivatives.

    Benzofuran Derivatives: Compounds such as 2,3-dihydrobenzofuran or its analogs.

Uniqueness

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide is unique due to the combination of benzimidazole and benzofuran moieties in a single molecule. This dual functionality can provide enhanced biological activity and specificity compared to compounds containing only one of these moieties.

Properties

Molecular Formula

C20H21N3O2

Molecular Weight

335.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)propyl]-2-(2,3-dihydro-1-benzofuran-6-yl)acetamide

InChI

InChI=1S/C20H21N3O2/c24-20(13-14-7-8-15-9-11-25-18(15)12-14)21-10-3-6-19-22-16-4-1-2-5-17(16)23-19/h1-2,4-5,7-8,12H,3,6,9-11,13H2,(H,21,24)(H,22,23)

InChI Key

DJNBHPBMEBMBMA-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CC(=O)NCCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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